molecular formula C25H27ClN2O B11934410 4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide

4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide

Cat. No.: B11934410
M. Wt: 406.9 g/mol
InChI Key: YTFUQWWKTIWYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide is a complex organic compound with the molecular formula C19H16ClNO. This compound is known for its unique structural features, which include a chloro-substituted benzamide group and a naphthyl-ethylamino group attached to a cyclohexyl ring. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-(1-naphthalen-1-ylethylamino)cyclohexylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves large-scale synthesis using the same basic steps as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes through its binding to specific proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide is unique due to its combination of a chloro-substituted benzamide group, a naphthyl-ethylamino group, and a cyclohexyl ring

Properties

IUPAC Name

4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFUQWWKTIWYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.